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Abstract
2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is a crucial

reagent in modern organic synthesis, particularly within the field of medicinal chemistry. Its

significance lies in its ability to act as an efficient electrophilic source for the 2,2-difluoroethyl

group. The introduction of this moiety into organic molecules can profoundly influence their

physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding

affinity. This document provides a comprehensive overview of the chemical properties,

reactivity, synthesis, and applications of 2,2-Difluoroethyl p-toluenesulfonate, supported by

detailed experimental protocols and safety information.

Core Chemical and Physical Properties
2,2-Difluoroethyl p-toluenesulfonate is a tosylate ester characterized by the presence of a

geminal difluoro group on the ethyl chain. Its properties are well-documented, making it a

reliable laboratory chemical.[1]
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Property Value References

CAS Number 135206-84-7 [1][2][3][4]

Molecular Formula C₉H₁₀F₂O₃S [1][3][5]

Molecular Weight 236.24 g/mol [3][4][5]

Appearance Clear liquid or low-melting solid [4][6]

Melting Point 30-31°C [4]

Boiling Point 210.6°C [5]

Density 1.166 - 1.300 g/cm³ [5][6]

Flash Point 78.8°C [5]

Reactivity, Stability, and Handling
Chemical Stability and Reactivity
The compound is stable under standard laboratory storage and handling conditions.[1] Its

primary reactivity stems from the p-toluenesulfonate (tosylate) group, which is an excellent

leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to

nucleophilic attack, primarily through an Sₙ2 mechanism. This reactivity is the basis for its utility

as a 2,2-difluoroethylating agent.

The product is incompatible with strong oxidizing agents.[1] Thermal decomposition,

particularly during a fire, can generate hazardous products including carbon oxides, hydrogen

fluoride, and sulfur oxides.[1]
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Reactivity Profile of 2,2-Difluoroethyl p-toluenesulfonate

Core Reagent

Reactants

Products

2,2-Difluoroethyl
p-toluenesulfonate

Difluoroethylated Product
(Nu-CH₂CHF₂)

Forms

p-Toluenesulfonate Anion (TsO⁻)

Releases

Nucleophile (Nu⁻)
(e.g., Enolates, Amines, Thiolates)

Sₙ2 Attack

Click to download full resolution via product page

Caption: General Sₙ2 reactivity pathway for 2,2-Difluoroethyl p-toluenesulfonate.

Safe Handling and Storage
Proper handling and storage are essential due to the irritant nature of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b159843?utm_src=pdf-body-img
https://www.benchchem.com/product/b159843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Condition Recommendation References

Handling

Use in a well-ventilated area.

Wear appropriate personal

protective equipment (PPE),

including chemical-resistant

gloves, safety goggles, and a

lab coat. Avoid breathing dust,

fumes, or vapors.

[1]

Storage

Store in a dry, cool, and well-

ventilated area. Keep the

container tightly closed when

not in use.

[1]

Incompatibilities

Keep away from strong

oxidizing agents, heat, sparks,

and open flames.

[1][7]

Applications in Drug Discovery and Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal

chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. 2,2-
Difluoroethyl p-toluenesulfonate serves as a key building block for incorporating the -

CH₂CHF₂ moiety. This group can act as a bioisostere for hydroxyl or thiol groups, or it can be

used to block sites of metabolic oxidation.

A notable application is in the synthesis of novel fungicides, where it is used as a reagent to

prepare (difluorophenyl)--INVALID-LINK--butanol derivatives.[2] Its utility extends to the

synthesis of various pharmaceutical intermediates where the difluoroethyl group is desired.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2,2-Difluoroethyl p-
toluenesulfonate and a representative application in C-C bond formation.

Synthesis of 2,2-Difluoroethyl p-toluenesulfonate
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This procedure is based on the general method of converting an alcohol to a tosylate using p-

toluenesulfonyl chloride (TsCl) in the presence of a base.

Methodology:

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping

funnel, and a nitrogen inlet. The flask is charged with 2,2-difluoroethanol (1.0 eq) and

anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

Cooling: The flask is cooled to 0°C in an ice bath.

Base Addition: Pyridine (1.2 eq) is added slowly to the stirred solution.

TsCl Addition: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added

dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature

remains below 5°C.

Reaction: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to

room temperature, stirring overnight.

Workup: The reaction is quenched by the slow addition of cold water. The organic layer is

separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and

brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude product. Further purification

can be achieved by column chromatography on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Assemble Dry Glassware
(3-Neck RBF, Stirrer, Dropping Funnel)

Charge RBF with:
1. 2,2-Difluoroethanol (1.0 eq)

2. Anhydrous DCM

Cool to 0°C
(Ice Bath)

Slowly Add Pyridine (1.2 eq)

Dropwise Add TsCl (1.1 eq) in DCM
(Keep Temp < 5°C)

Stir at 0°C (1 hr),
then Warm to RT (Overnight)

Aqueous Workup:
1. Quench with H₂O

2. Wash with HCl, NaHCO₃, Brine

Dry (Na₂SO₄), Filter,
Concentrate & Purify (Chromatography)

End: Isolated Product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2,2-Difluoroethyl p-toluenesulfonate.
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Representative Reaction: Difluoroethylation of a
Nucleophile
This protocol illustrates the use of the title compound to introduce the 2,2-difluoroethyl group

onto a carbon nucleophile, based on analogous reactions.[8]

Methodology:

Setup: A dry round-bottom flask is charged with a suitable base such as sodium hydride (1.1

eq) and an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.

Nucleophile Formation: Diethyl malonate (1.0 eq) is added dropwise to the stirred

suspension at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the

enolate.

Electrophile Addition: A solution of 2,2-Difluoroethyl p-toluenesulfonate (1.05 eq) in

anhydrous THF is added dropwise to the reaction mixture at 0°C.

Reaction: The reaction is allowed to warm to room temperature and then heated to reflux for

several hours, with progress monitored by TLC or GC-MS.

Workup: After cooling, the reaction is carefully quenched with saturated ammonium chloride

solution. The mixture is extracted with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by distillation

or column chromatography to yield the difluoroethylated malonic ester.

Spectroscopic and Analytical Data
While a dedicated public database entry for all spectra was not found, the expected spectral

characteristics can be reliably predicted based on the structure and data from analogous

compounds.[9][10][11][12]
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Technique Expected Characteristics

¹H NMR

~7.8 ppm (d, 2H): Aromatic protons ortho to the

sulfonyl group. ~7.4 ppm (d, 2H): Aromatic

protons meta to the sulfonyl group. ~6.1 ppm (tt,

1H): Methine proton (-CHF₂), split by two

fluorine atoms and two methylene protons. ~4.4

ppm (td, 2H): Methylene protons adjacent to the

oxygen (-OCH₂-), split by the adjacent methine

proton and two fluorine atoms. ~2.5 ppm (s,

3H): Methyl protons on the toluene ring.

¹³C NMR

Signals for 4 distinct aromatic carbons, one

methyl carbon (~21 ppm), and two aliphatic

carbons. The -CHF₂ carbon will appear as a

triplet due to one-bond C-F coupling. The -

OCH₂- carbon will appear as a triplet due to two-

bond C-F coupling.

¹⁹F NMR

A single signal, appearing as a triplet due to

coupling with the adjacent methylene (-OCH₂-)

protons.

IR (Infrared)

~1360 & 1175 cm⁻¹: Strong asymmetric and

symmetric S=O stretching vibrations. ~1100-

1000 cm⁻¹: Strong C-F stretching vibrations.

~1600 & 1495 cm⁻¹: C=C stretching vibrations

of the aromatic ring. ~950 cm⁻¹: S-O-C

stretching vibration.

MS (Mass Spec)

M⁺: 236.03. Key Fragments: m/z 171 ([M-

CHF₂CH₂]⁺), 155 ([M-OCH₂CHF₂]⁺, tosyl

group), 91 (tropylium ion).

Safety Profile
The compound is classified as an irritant. Adherence to safety protocols is mandatory.

Hazard Classification
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Hazard Statement Classification Code

Skin Corrosion/Irritation Category 2 H315

Serious Eye Damage/Irritation Category 2A H319

Specific Target Organ Toxicity

(Single Exposure)

Category 3 (Respiratory

Irritation)
H335

Reference for all hazard data:[1]

First-Aid Measures
Exposure Route First-Aid Procedure

Inhalation

Remove person to fresh air and keep

comfortable for breathing. Seek medical

attention if you feel unwell.

Skin Contact
Wash with plenty of soap and water. If skin

irritation occurs, get medical advice.

Eye Contact

Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing. Seek immediate medical

attention.

Ingestion
Rinse mouth. Do NOT induce vomiting. Seek

medical attention.

Reference for all first-aid measures:[1]

Conclusion
2,2-Difluoroethyl p-toluenesulfonate is a valuable and versatile reagent for the introduction

of the 2,2-difluoroethyl moiety into organic molecules. Its well-defined chemical properties,

predictable reactivity, and established synthetic utility make it an important tool for researchers

in drug discovery and materials science. Proper handling and adherence to safety guidelines

are paramount when working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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